5beta-Dihydrotestosterone
Overview
Description
5beta-Dihydrotestosterone is a 17beta-hydroxyandrostan-3-one that has beta-configuration at position 5 . It is a metabolite of testosterone and belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics and show profound effects on scalp and body hair in humans .
Synthesis Analysis
The synthesis of 5beta-Dihydrotestosterone involves the action of the 5-reductases . These enzymes possess broad substrate specificity, converting many steroid hormones to their 5α- and 5β-reduced metabolites . They also catalyze crucial steps in bile acid synthesis . The 5-reductases are fundamentally important in urogenital development by converting testosterone to the more potent androgen 5α-dihydrotestosterone .Molecular Structure Analysis
The molecular formula of 5beta-Dihydrotestosterone is C19H30O2 . It has a unique conformational feature, the flattening of the A ring on the side containing the C (3)–C (4) bond . This may be due to the combination of the 3-oxo substitution and the 5 beta-configuration .Chemical Reactions Analysis
5beta-Dihydrotestosterone is an inactive metabolite of testosterone formed by 5β-reductase in the liver and bone marrow . It is an intermediate in the formation of 3α,5β-androstanediol and 3β,5β-androstanediol (by 3α- and 3β-hydroxysteroid dehydrogenase) and, from them, respectively, etiocholanolone and epietiocholanolone (by 17β-hydroxysteroid dehydrogenase) .Physical And Chemical Properties Analysis
5beta-Dihydrotestosterone has a molecular weight of 290.4 g/mol . It is a 17beta-hydroxyandrostan-3-one and a 3-oxo-5beta-steroid .Scientific Research Applications
Mammary Gland Development and Cancer : 5β-DHT, typically considered biologically inactive, has been shown to significantly stimulate mammary tumorigenesis in mice when administered neonatally. It also affects normal and preneoplastic mammary growth, pituitary prolactin secretion, and induces ovarian anovulatory syndrome (Yanai, Mori, & Nagasawa, 1977).
Vascular Health : 5β-DHT exhibits a vasodilating effect in rat aortas, suggesting a potential role in cardiovascular health. This effect seems to be mediated by interactions with calcium channels rather than GABA(A) receptors or beta-adrenoceptors, positioning 5β-DHT as a possible endogenous calcium channel blocker (Perusquía & Villalón, 1999).
Pituitary Gland Function : 5α-Dihydrotestosterone has been found to inhibit the initial rate of formation of the estradiol-receptor complex in the anterior pituitary of rats, suggesting a role in the modulation of estrogen receptor function (Korach & Muldoon, 1975).
Neurobiology : A metabolite of 5α-DHT, 5α-androstane-3β, 17β-diol, is found to bind to estrogen receptors and regulate gene transcription in neuronal cells, indicating a significant role in brain function and possibly neuroprotection (Pak, Chung, Lund, Hinds, Clay, & Handa, 2005).
Diagnostic Applications : 5α-reductase 2 deficiency, related to the conversion of testosterone to dihydrotestosterone (a closely related compound), has been studied for its role in sexual development disorders, with urinary steroid profiling and mutational analysis being key diagnostic tools (Chan et al., 2009).
Prostate Cancer : Research indicates that derivatives of DHT, such as 5α-androstane-3β,17β-diol, can inhibit prostate cancer cell migration via estrogen receptor beta activation, suggesting a role in cancer treatment and understanding the progression of prostate cancer (Guerini et al., 2005).
Genetic Studies : Variations in the gene encoding for 5α-reductase type 1, which is involved in the conversion of testosterone to dihydrotestosterone, have been linked to androgen levels, indicating the genetic component in androgenic effects (Ellis et al., 2005).
Future Directions
properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-MISPCMORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022488 | |
Record name | 5beta-Dihydrotestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5b-Dihydrotestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5beta-Dihydrotestosterone | |
CAS RN |
571-22-2 | |
Record name | 5β-Dihydrotestosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-beta-Dihydrotestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5beta-dihydrotestosterone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5beta-Dihydrotestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etiocholan-17β-ol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5.BETA.-DIHYDROTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX1G0C5VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5b-Dihydrotestosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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